molecular formula C11H11ClF2O2 B8351169 5-Chloro-2-(3,4-difluorophenyl)pentanoic acid

5-Chloro-2-(3,4-difluorophenyl)pentanoic acid

Cat. No. B8351169
M. Wt: 248.65 g/mol
InChI Key: ITBUBXCCMZZRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(3,4-difluorophenyl)pentanoic acid is a useful research compound. Its molecular formula is C11H11ClF2O2 and its molecular weight is 248.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-(3,4-difluorophenyl)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(3,4-difluorophenyl)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Chloro-2-(3,4-difluorophenyl)pentanoic acid

Molecular Formula

C11H11ClF2O2

Molecular Weight

248.65 g/mol

IUPAC Name

5-chloro-2-(3,4-difluorophenyl)pentanoic acid

InChI

InChI=1S/C11H11ClF2O2/c12-5-1-2-8(11(15)16)7-3-4-9(13)10(14)6-7/h3-4,6,8H,1-2,5H2,(H,15,16)

InChI Key

ITBUBXCCMZZRBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CCCCl)C(=O)O)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,4-difluorophenylacetic acid (5.00 g, 29.0 mmol) in THF (58 mL) was added NaHMDS (1 M in THF, 58.1 mL, 58.1 mmol) dropwise at 0° C. The reaction mixture was then stirred at 0° C. for 20 min, then 1-chloro-3-iodopropane (3.12 mL, 29.0 mmol) was added dropwise at 0° C. and the reaction mixture was stirred at room temperature for 16 hours. The mixture was then quenched under ice bath cooling with water (3 mL) and evaporated. To the residue was added NaOH (1 N, 150 mL) and the resulting solution was extracted with diethylether (2×100 mL). The aqueous layer was acidified with HCl (1 N, 200 mL) and extracted with diethylether (2×100 mL). The combined organic layers were then dried over sodium sulfate, filtered and evaporated. Purification by chromatography (silica gel, 2×50 g, 0 to 50% ethyl acetate in heptane) afforded the title compound (2.02 g, 28%) as a light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
58.1 mL
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
3.12 mL
Type
reactant
Reaction Step Two
Yield
28%

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